![molecular formula C10H9FN2O B1294016 [3-(4-氟苯基)异噁唑-5-基]甲胺 CAS No. 933747-63-8](/img/structure/B1294016.png)

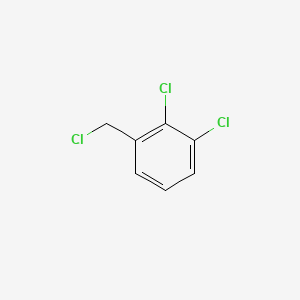

[3-(4-氟苯基)异噁唑-5-基]甲胺

描述

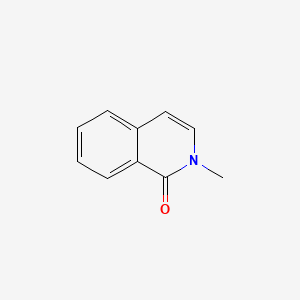

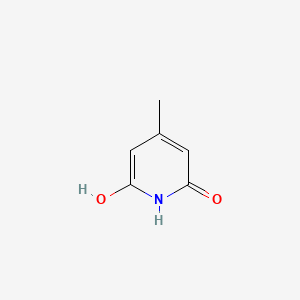

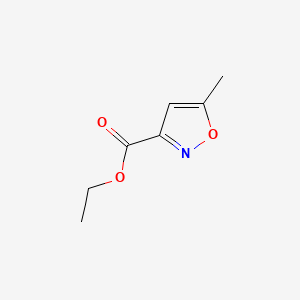

The compound [3-(4-Fluorophenyl)isoxazol-5-yl]methylamine is a chemical structure that is part of a broader class of isoxazole derivatives. These derivatives are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery. The presence of the fluorophenyl group suggests that the compound may exhibit unique physical and chemical properties that could be beneficial in the development of pharmaceutical agents.

Synthesis Analysis

The synthesis of related isoxazole compounds involves multi-step reactions starting from commonly available materials. For instance, the synthesis of (4-fluoroalkyl-1-alkyl-1H-pyrazol-3-yl)methylamines, which are structurally related to the compound , can be achieved in 5-6 steps with overall yields ranging from 35-36% . The key step often involves the fluorination of trisubstituted pyrazole derivatives. Such synthetic routes could potentially be adapted for the synthesis of [3-(4-Fluorophenyl)isoxazol-5-yl]methylamine.

Molecular Structure Analysis

Isoxazole derivatives have been extensively studied for their crystal structures to understand their molecular conformations and potential interactions with biological targets. For example, the crystal structure of 4-[4-(4-fluorophenyl)-2-methyl-5-oxo-2,5-dihydroisoxazol-3-yl]-1-methylpyridinium iodide, a compound with a similar isoxazole core, has been determined, revealing the presence of regioisomers and providing insights into the molecular geometry . Such structural analyses are crucial for the rational design of new drugs based on the isoxazole scaffold.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. The reactivity of these compounds can be influenced by the substituents on the isoxazole ring. For example, the electrochemically induced multicomponent transformation involving an isoxazole derivative has been reported, leading to the formation of a new compound with potential biomedical applications . Understanding the chemical reactivity of [3-(4-Fluorophenyl)isoxazol-5-yl]methylamine is vital for its application in drug synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry. These properties are influenced by the molecular structure and the nature of the substituents. For instance, the synthesis and characterization of 3-{2-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles derivatives, which share a similar fluorophenyl group, have been described, and their antimicrobial activity has been tested . The characterization data provide a foundation for understanding the behavior of [3-(4-Fluorophenyl)isoxazol-5-yl]methylamine in various environments and its potential biological activities.

科学研究应用

水相合成和抗菌活性

与[3-(4-氟苯基)异噁唑-5-基]甲胺结构相关的化合物3-甲基-4H-异噁唑-5-酮,采用绿色化学原则合成。这种合成涉及在水性介质中从乙酰乙酸乙酯和盐酸羟胺中进行室温过程,并通过简单搅拌。所得化合物,包括一种新型的4-(4-氟苯基偶氮)-3-甲基-4H-异噁唑-5-酮,对大肠杆菌、铜绿假单胞菌、金黄色葡萄球菌、化脓性链球菌、白念珠菌、黑曲霉和鼠曲霉等各种生物表现出抗菌和抗真菌活性(Banpurkar, Wazalwar, & Perdih, 2018)。

金属配合物的合成和表征

对[3-(4-氟苯基)异噁唑-5-基]甲胺等化合物的金属配合物进行的研究显示出有希望的结果。一项研究合成了几种金属(II)配合物,并通过各种分析方法对其进行了表征。这些配合物被评估其与CT-DNA和超螺旋pBR322 DNA的结合和裂解研究,显示出相互作用。此外,它们的抗菌活性试验显示出显著活性,表明具有潜在的生物医学应用(Ramesh et al., 2018)。

属性

IUPAC Name |

[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)10-5-9(6-12)14-13-10/h1-5H,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGXVCNCLFEENW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(4-Fluorophenyl)isoxazol-5-yl]methylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-Benzo[d][1,2,3]triazol-5-amine](/img/structure/B1293940.png)